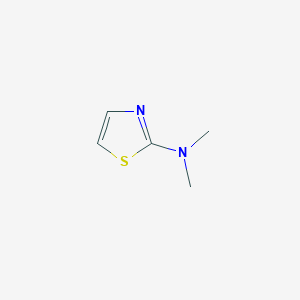

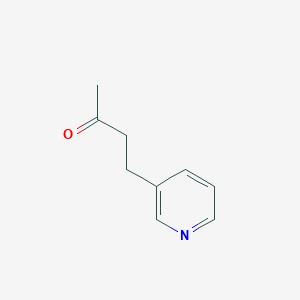

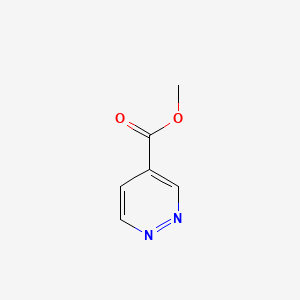

![molecular formula C14H13NS B1314079 6,11-Dihydrodibenzo[b,e]thiepin-11-amine CAS No. 1745-53-5](/img/structure/B1314079.png)

6,11-Dihydrodibenzo[b,e]thiepin-11-amine

Overview

Description

6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a solid compound that appears as a colorless or slightly yellow crystal at room temperature . It has a strong aromatic smell and is soluble in organic solvents but has a lower solubility in water . It can be used as an intermediate in organic synthesis for the production of other compounds, such as drugs and dyes . It is also used as an etching agent for copper foil and a material for electronic devices .

Synthesis Analysis

The synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine can be achieved through various routes . A commonly used method involves the reaction of dibenzo[b,e]thiepin compound with amine . Another method involves the use of 6,11-Dihydrodibenzo[b,e]thiepin-11-one as a starting reagent in the synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one 5,5-dioxide .Molecular Structure Analysis

The molecular formula of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is C14H10OS . The structure of this compound can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis

The chemical reactions involving 6,11-Dihydrodibenzo[b,e]thiepin-11-amine are complex and can lead to a variety of products . For example, the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-carbonitrile with 1,2-dibromoethane in the presence of tetrabutylammonium bromide or benzyltriethylammonium chloride and 50% sodium hydroxide leads to a product confirmed by X-ray crystallographic analysis .Physical And Chemical Properties Analysis

6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a solid compound with a melting point of 85.0 to 89.0 °C . It is soluble in toluene but has a lower solubility in water . Its density is 1.2151g/ml at 25°C .Scientific Research Applications

Pharmaceutical Reference Standard

6,11-Dihydrodibenzo[b,e]thiepin-11-amine: is used as a reference standard in pharmaceutical testing, particularly in the British Pharmacopoeia. It serves as a benchmark for the quality control of pharmaceutical substances and medicinal products .

Organic Synthesis Intermediate

This compound acts as an intermediate in organic synthesis. It’s utilized in the synthesis of various compounds, including pharmaceuticals and dyes. Its solid-state, colorless or slightly yellow crystalline form and solubility in organic solvents make it suitable for such processes .

Material for Electronic Devices

Due to its chemical properties, 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is also used in the material composition of electronic devices. It contributes to the development of materials with specific electronic characteristics .

Anti-inflammatory and Analgesic Agent

Research has shown that this compound has an anti-inflammatory and analgesic profile. It has been studied for its effectiveness in inhibiting carrageenan-induced paw inflammation, suggesting potential therapeutic applications .

Copper Foil Etching Agent

In the electronics industry, 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is used as an etching agent for copper foil. This application is crucial in the manufacturing of printed circuit boards (PCBs) .

Chemical Reagent in NMR Spectroscopy

The compound has been reinvestigated using 1H and 13C NMR spectroscopy . It’s used as a reagent in this analytical technique to determine the structure of minor products in chemical reactions .

X-ray Crystallography Analysis

6,11-Dihydrodibenzo[b,e]thiepin-11-amine: has been subject to X-ray crystallographic analysis to confirm the structure of synthesized compounds. This application is vital for understanding the molecular geometry and electron configuration .

Development of Novel Therapeutics

Lastly, due to its structural similarity to other therapeutic compounds, 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is being explored for the development of novel therapeutics. Its pharmacological properties are being studied for potential use in treating various medical conditions .

Safety and Hazards

6,11-Dihydrodibenzo[b,e]thiepin-11-amine may cause skin and eye irritation . It is recommended to wear appropriate personal protective equipment, such as protective glasses, gloves, and a protective mask when handling this compound . In case of skin or eye contact, wash with plenty of water and seek medical advice if irritation persists .

Mechanism of Action

Target of Action

It is known to be an organic building block , suggesting it may interact with a variety of biological targets.

Mode of Action

It is known to be used as a starting reagent in the synthesis of other compounds , indicating it may undergo various chemical reactions to interact with its targets.

Biochemical Pathways

It is used as a starting reagent in the synthesis of other compounds , suggesting it may be involved in various biochemical reactions and pathways.

Result of Action

It is known to be used in the synthesis of other compounds , suggesting its action may result in the formation of various chemical structures.

Action Environment

It is known to be a solid at room temperature and soluble in organic solvents , indicating that its action may be influenced by temperature and solvent conditions.

properties

IUPAC Name |

6,11-dihydrobenzo[c][1]benzothiepin-11-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPIITJTCSEBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500156 | |

| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |

CAS RN |

1745-53-5 | |

| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research primarily focuses on the synthesis and pharmacological screening of N-substituted derivatives of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine [, ]. This suggests an interest in understanding how modifications to the base structure of the compound, specifically substitutions at the nitrogen atom, impact its biological activity and potential therapeutic uses.

A: The presence of the term "pharmacological screening" in both titles [, ] strongly indicates that researchers are interested in exploring the potential medicinal applications of these compounds. Further research is needed to determine the specific therapeutic areas these compounds might be effective in.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

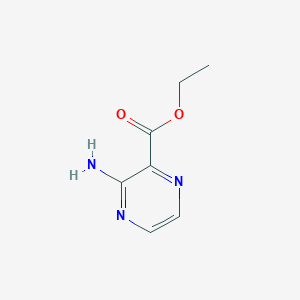

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

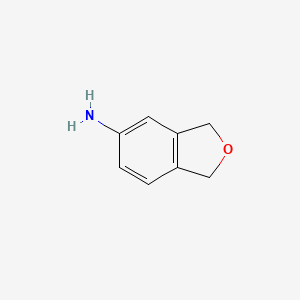

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)